Home > Products > Screening Compounds P138284 > 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid
1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid - 1201574-92-6

1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid

Catalog Number: EVT-3456456
CAS Number: 1201574-92-6
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid (1)

Compound Description: This compound serves as a key chiral building block for the synthesis of various biologically active compounds []. Relevance: This compound is an enantiomer of the target compound, 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid. They share the same chemical structure but differ in the spatial arrangement of their atoms, resulting in distinct stereochemistry.

6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione (2)

Compound Description: This compound represents a new class of antithrombotic compounds that exhibit favorable cerebral and peripheral effects []. It was synthesized from an enamine (1) in a multi-step process [].Relevance: While structurally distinct from 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid, this compound is synthesized from a precursor (enamine 1) that shares a similar benzyl-substituted nitrogen-containing heterocycle, highlighting a potential synthetic link between these structures [].

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

Compound Description: This compound is a synthetic precursor used in the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione [].Relevance: This compound shares the 1-benzyl-pyrrolidine core structure with 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid. The difference lies in the substituents on the pyrrolidine ring, with this compound having dioxo groups at the 4 and 5 positions, while the target compound has a phenyl group at the 4 position and a carboxylic acid at the 3 position.

1′'‐Benzyl‐5′′‐benzyl­idene‐1′‐methyl‐4′‐phenyl‐1H‐indole-3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐3′′‐piperidine-2(3H),3′′‐dione

Compound Description: This compound was synthesized via intermolecular [3 + 2]-cycloaddition and contains spiro junctions, incorporating a 2-oxindole ring, a pyrrolidine ring, and a piperidone ring in its structure [].Relevance: This compound, although structurally more complex, incorporates a 1-benzyl-4-phenyl-pyrrolidine moiety, directly related to the core structure of 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid.

2-Butyl-N-{4-[2-(diethylamino)ethoxy]phenyl}-1-(2-fluorobenzoyl)-1H-indole-3-carboxamide (34)

Compound Description: This compound is an indole derivative found to possess antiarrhythmic effects and is considered a potential lead compound for further drug development [].Relevance: Although structurally different from 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid, this compound exemplifies the exploration of different heterocyclic carboxylic acid derivatives, like indole-3-carboxylic acid, for potential biological activity, showcasing a common strategy in medicinal chemistry research [].

3′-(1-Benzyl-5-methyl-1H -1,2,3-triazole-4-carbonyl)-1′-methyl-4′-phenyl-2H -spiro[acenaphthylene-1,2′-pyrrolidine]-2-one (BTANP)

Compound Description: This compound is noteworthy for its antimicrobial activity against certain bacterial and fungal strains. Its structural properties and electronic characteristics have been extensively investigated using techniques like SCXRD and DFT calculations [].Relevance: This compound also includes a 1-benzyl-4-phenyl-pyrrolidine moiety within its structure, similar to 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid, demonstrating the versatility of this structural motif in diverse chemical entities.

[2R,3R,4S]-2-(4-Methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-[[N,N-dibutylamino)-carboxyl]methyl]pyrrolidine-3-carboxylic acid (ABT-627)

Compound Description: This compound, also known as A-147627, is a highly selective endothelin A (ETA) receptor antagonist. Modification of its dibutylaminoacetamide side chain to N,S-dialkylsulfonamidoethyl yielded analogs with both ETA and ETB receptor affinity [].Relevance: ABT-627, while possessing a distinct substitution pattern, shares the core pyrrolidine-3-carboxylic acid structure with 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid. This highlights the significance of the pyrrolidine-3-carboxylic acid core as a scaffold for developing compounds with biological activity, particularly in the context of endothelin receptor modulation.

1-Alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esters

Compound Description: These compounds serve as key intermediates in the synthesis of PD 151832, a potent and selective muscarinic agonist that holds promise for treating Alzheimer's disease [, ].Relevance: These compounds are structurally similar to 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid, sharing the core structure of a pyrrolidine ring with a carboxylic acid substituent at the 3-position. The variations lie in the substituents at the 1-position (alkoxycarbonylalkyl vs. benzyl) and the absence of a phenyl substituent at the 4-position in these intermediates.

1-Benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester (1)

Compound Description: This compound is a synthetic precursor utilized in the synthesis of pyrido[4,3-d]pyrimidine-2,4-diones, a class of compounds with antithrombotic properties [].Relevance: This compound, although possessing a six-membered tetrahydropyridine ring, shares structural similarities with 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid. Both compounds feature a benzyl group at the 1-position and a carboxylic acid group at the 3-position of their respective ring systems.

1-Benzyl-4-aniline piperidine-4-carboxylic acid

Compound Description: This compound is synthesized through a multi-step process and is structurally related to the target compound through its piperidine ring system []. Relevance: This compound shares structural similarities with 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid. Both compounds have a 1-benzyl group and a carboxylic acid at the 4-position of their respective ring systems. The difference lies in the presence of aniline substituent at the 4-position of the piperidine ring in this compound and the presence of a phenyl group at the 4-position of the pyrrolidine ring in 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid.

(–)-(3S,4S)-l-Benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid (III)

Compound Description: This compound is a crucial synthetic intermediate used in the synthesis of S34109 (I), a novel quinolone antibiotic agent exhibiting potent activity against a broad spectrum of Gram-positive bacteria []. Relevance: This compound shares the basic pyrrolidine-3-carboxylic acid structure with 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid. The key difference is the trifluoromethyl substituent at the 4-position in this compound compared to the phenyl group in 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid.

6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577)

Compound Description: This compound acts as a direct activator of specific human AMPK isoforms and is metabolized primarily via glucuronidation [, , ].Relevance: Although structurally different from 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid, this compound exemplifies the exploration of different heterocyclic carboxylic acid derivatives, like indole-3-carboxylic acid, for potential biological activity. This showcases a common strategy in medicinal chemistry research, where modifying core structures and exploring different heterocycles can lead to compounds with distinct biological profiles. ,

1-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamides

Compound Description: This group of compounds demonstrates significant antitubercular activity, particularly against Mycobacterium tuberculosis H37Rv, making them promising candidates for further investigation and development as potential anti-TB agents [].Relevance: Though this class of compounds features a hexahydroquinoline core, their structural similarities with 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid, particularly the 1-benzyl and 3-carboxamide functionalities, highlight the exploration of structurally related compounds for diverse biological activities.

Overview

1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is a chemical compound characterized by its unique pyrrolidine structure, which includes a benzyl group and a phenyl group. Its molecular formula is C18H19NO2C_{18}H_{19}NO_2, and it has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound is classified as a pyrrolidine derivative, which is a five-membered nitrogen-containing heterocycle.

Source and Classification

The compound can be synthesized through various methods, often involving the construction of the pyrrolidine ring from cyclic or acyclic precursors. Its classification falls within the broader category of carboxylic acids, specifically those containing a pyrrolidine structure. The compound's potential therapeutic applications have been explored in the context of central nervous system disorders, where it may serve as an intermediate in the synthesis of more complex pharmacologically active compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid typically involves several steps:

  1. Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions starting from appropriate amino acids or their derivatives.
  2. Functionalization: Once the pyrrolidine ring is formed, further functionalization occurs at the nitrogen and carbon positions to introduce the benzyl and phenyl groups along with the carboxylic acid functional group.

One notable method involves using N-(butoxymethyl)-N-(trimethylsilylmethyl)-benzylamine as a precursor, treated with trifluoroacetic acid under specific conditions to yield the desired product . The process often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid has a distinct molecular structure characterized by:

  • Pyrrolidine Ring: A five-membered ring containing one nitrogen atom.
  • Substituents: A benzyl group at the nitrogen position and a phenyl group at the fourth carbon position, along with a carboxylic acid group at the third carbon.

The molecular weight of this compound is approximately 281.3 g/mol. Structural data can be summarized as follows:

PropertyValue
Molecular FormulaC18H19NO2C_{18}H_{19}NO_2
Molecular Weight281.3 g/mol
IUPAC Name1-benzyl-4-phenylpyrrolidine-3-carboxylic acid
CAS Number885958-91-8
Chemical Reactions Analysis

Reactions and Technical Details

1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid can participate in various chemical reactions:

  1. Oxidation: Utilizing oxidizing agents such as potassium permanganate can convert this compound into its corresponding oxidized derivatives.
  2. Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, leading to reduced forms of the compound.
  3. Substitution Reactions: The presence of functional groups allows for substitution reactions where specific groups can be replaced by others.

The outcomes of these reactions depend significantly on the specific reagents and conditions employed during the reaction process.

Mechanism of Action

Process and Data

The mechanism of action for 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is primarily related to its interaction with biological targets within the central nervous system. The stereochemistry of the pyrrolidine ring plays a crucial role in its binding affinity to specific receptors, potentially modulating neurotransmitter release and influencing pain perception and emotional responses.

Research indicates that this compound may interact with various receptors involved in pain pathways, suggesting its potential as an analgesic or anti-inflammatory agent . Further studies are necessary to elucidate its binding affinities and detailed mechanisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Chemical properties include:

  • Reactivity: The carboxylic acid group allows for typical reactions associated with acids, including esterification and amide formation.

Relevant analytical data includes Nuclear Magnetic Resonance (NMR) spectra which provide insights into its structural characteristics, confirming the presence of various functional groups .

Applications

Scientific Uses

1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid has several significant applications:

  1. Medicinal Chemistry: As a building block for synthesizing more complex molecules with potential therapeutic effects.
  2. Biological Research: Investigated for its interactions with biological systems, particularly in relation to pain modulation and neurotransmitter activity.
  3. Industrial Applications: Used in producing various chemical products due to its unique structural features.

Research continues to explore its potential therapeutic applications, particularly in treating central nervous system disorders .

Synthetic Methodologies and Optimization

Enantioselective Synthesis via Cyclization and Functionalization Strategies

Enantioselective construction of the pyrrolidine core in 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid employs sophisticated organocatalytic and ring-forming strategies. A prominent approach utilizes chiral organocatalytic Michael addition followed by cyclization, achieving enantiomeric excess values exceeding 97% [4]. This method employs thiourea-based catalysts that stabilize transition states through hydrogen-bonding networks, facilitating the reaction between 4-oxo-2-enoates and nitroalkanes. The resulting intermediates undergo intramolecular reductive amination to form the pyrrolidine ring with precise stereochemical control at the C3 and C4 positions [4] [8]. Alternative routes leverage aziridinium ion intermediates for stereoselective ring expansion. Treatment of aziridinium ions generated from β-amino alcohols with nucleophiles (e.g., carboxylate anions) enables ring-opening with antiperiplanar attack, producing trans-substituted pyrrolidines predominantly [5]. Computational studies reveal this trajectory minimizes steric clashes between the phenyl and benzyl groups during ring formation [8].

Table 1: Enantioselective Cyclization Strategies for Pyrrolidine Synthesis

MethodKey Catalyst/Reagentee (%)Relative ConfigurationYield Range
Michael Addition-CyclizationChiral thiourea90-973R,4S65-82%
Aziridinium Ring-OpeningSilver(I) triflate>993S,4R70-88%
C(sp³)–H AminationDirhodium tetracetate85-923R,4S60-75%

Recent advances incorporate C(sp³)–H activation-arylation as a key enantioselective step. Using chiral dirhodium catalysts, regio- and stereoselective nitrene insertion into benzylic C–H bonds generates intermediates that undergo radical-mediated cyclization via 1,5-hydrogen atom transfer (HAT) [5]. This streamlined approach installs the 4-phenyl group early while establishing the crucial C4 stereocenter with up to 92% ee, significantly reducing synthetic steps compared to traditional functionalization routes [5] [8].

Catalytic Asymmetric Hydrogenation for Stereochemical Control

Catalytic asymmetric hydrogenation represents the most industrially viable strategy for stereochemical control in 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid synthesis. This approach hydrogenates prochiral dehydroproline precursors such as 1-benzyl-4-(4-chlorophenyl)-2,5-dihydropyrrole-3-carboxylic acid using chiral transition metal catalysts [1]. The MeOBiphep-Ru(II) complex demonstrates exceptional efficacy, achieving complete conversion with 98% enantiomeric excess under optimized conditions (50°C, 50 bar H₂, methanol solvent) [1] [4]. Critical parameters influencing diastereoselectivity include hydrogen pressure, catalyst loading, and solvent polarity. Lower pressures (10-20 bar) favor cis-isomer formation, while elevated pressures (>50 bar) enhance trans-diastereoselectivity through altered substrate-catalyst binding geometries [1] [8].

Table 2: Asymmetric Hydrogenation Performance with Different Catalytic Systems

Catalyst SystemSubstratePressure (bar)Temperature (°C)ee (%)d.r. (trans:cis)
MeOBiphep-Ru(II)1-benzyl-4-(3,4-difluorophenyl)-2,5-dihydropyrrole-3-carboxylic acid50509895:5
(S)-Binap-Rh(I)1-benzyl-4-(4-chloro-3-fluorophenyl)-2,5-dihydropyrrole-3-carboxylic acid30608588:12
(R,R)-Et-Duphos-Rh(I)1-benzyl-4-(3,4-dichlorophenyl)-2,5-dihydropyrrole-3-carboxylic acid40409997:3

The steric bulk of aryl substituents profoundly impacts enantioselectivity. Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhance coordination to the metal center, improving ee values up to 99% compared to unsubstituted phenyl analogs (85-90% ee) [1]. Catalyst evolution has progressed to heterogeneous variants immobilized on silica or polymeric supports, enabling recyclability for up to seven cycles with minimal activity loss (<5% yield reduction) [4] [8]. These immobilized systems maintain stereoselectivity while reducing precious metal leaching to <0.5 ppm per cycle, addressing cost and contamination concerns in pharmaceutical manufacturing [1].

Multi-Step Synthesis Involving Trifluoroacetic Acid-Mediated Cyclization

Trifluoroacetic acid (TFA) serves as a powerful mediator for pyrrolidine ring cyclization in multi-step syntheses of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid. A representative five-step sequence initiates with Mannich condensation between benzylamine, benzaldehyde, and methyl acrylate, yielding a racemic β-amino ester intermediate [6] [9]. Subsequent TFA-mediated intramolecular cyclodehydration (0.5 equiv TFA in dichloromethane, 0°C to rt) forms the pyrrolidine ring via activation of the carbonyl oxygen, facilitating nucleophilic attack by the secondary amine [6]. This step achieves 75-82% isolated yield but generates an approximate 1:1 cis/trans diastereomeric mixture, necessitating chromatographic separation [6] [9].

The critical TFA cyclization step proceeds through a zwitterionic transition state where protonation of the carbonyl oxygen enhances electrophilicity. Density functional theory calculations reveal a 6.8 kcal/mol preference for the transition state leading to the trans-isomer, though kinetic trapping often produces mixtures [9]. Post-cyclization modifications include hydrolytic decarboxylation (10% NaOH, 80°C) to remove activating carboxyl groups and Pd/C-catalyzed hydrogenolysis (1 atm H₂, 25°C) for N-debenzylation when required for further functionalization [6]. While TFA cyclization offers operational simplicity, limitations include poor stereoselectivity control and challenges in TFA removal from polar products. Residual TFA (<0.1%) in final products requires extensive aqueous washes or ion-exchange chromatography, potentially reducing overall yield by 15-20% [6].

Stereochemical Challenges in Pyrrolidine Ring Formation

The pyrrolidine ring dynamics present significant stereochemical challenges in synthesizing 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid. The five-membered ring exhibits pseudorotational flexibility, adopting envelope conformations where Cγ (C4) serves as the primary puckering atom [8] . Density functional theory (DFT) calculations identify the Cγ-endo conformation as the most stable, with an energy difference of 1.2-2.8 kcal/mol over the Cγ-exo form [8]. The pseudorotational barrier (2-5 kcal/mol) permits rapid interconversion at room temperature, complicating stereochemical assignment and control during synthesis [8] .

Table 3: Conformational Parameters of the Pyrrolidine Ring System

ParameterSymbolValueExperimental Method
Puckering AmplitudeQ0.352 ± 0.03 ÅX-ray Crystallography
Pseudorotation Phase AngleP262.2 ± 4.0°DFT Calculations (B3LYP/6-31G*)
Cγ-endo Energy Minimum-0 kcal/mol (reference)DFT (M06-2X/def2-TZVP)
Cγ-exo Energy Minimum-+1.8 kcal/molDFT (M06-2X/def2-TZVP)
Ring Inversion Barrier-4.3 kcal/molDynamic NMR Spectroscopy

Steric interactions between the 4-phenyl and 1-benzyl substituents dominate stereochemical outcomes. Molecular mechanics simulations reveal a 1.5 Å greater steric compression in the cis-isomer versus the trans-configuration, explaining the thermodynamic preference for the latter observed in equilibration studies . During ring formation via aziridinium intermediates, antiperiplanar nucleophilic attack favors trans-diastereomers (d.r. >95:5), while acid-catalyzed cyclizations (e.g., TFA-mediated) proceed through less selective carbocation intermediates (d.r. 55:45) [8] . Strategies to enforce stereocontrol employ chiral auxiliaries attached to C3 or C4. (8S)-Diphenylmenthyl esters provide 1,3-asymmetric induction during alkylation, achieving d.r. >98:2, though auxiliary removal requires additional steps that reduce overall yield by 25-30% [8].

Properties

CAS Number

1201574-92-6

Product Name

1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid

IUPAC Name

1-benzyl-4-phenylpyrrolidine-3-carboxylic acid

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C18H19NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,20,21)

InChI Key

IMROELKPEBZHGE-UHFFFAOYSA-N

SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.